molecular formula C14H9BrClNO2 B14208059 5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one CAS No. 918331-63-2

5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14208059
CAS No.: 918331-63-2
M. Wt: 338.58 g/mol
InChI Key: UOZQNGBUTLNCEG-UHFFFAOYSA-N
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Description

5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with significant interest in various scientific fields. This compound features a bromine and chlorine atom attached to a hydroxyphenyl group, which is further connected to a dihydroisoindolone structure. Its unique chemical structure makes it a valuable subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method starts with the bromination of 2-hydroxyacetophenone to form 2-bromo-2’-hydroxyacetophenone. This intermediate is then subjected to a Friedel-Crafts acylation reaction with 5-chloro-2-hydroxybenzoyl chloride to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the bromine or chlorine atoms.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

    Oxidation: Formation of 5-bromo-2-(5-chloro-2-oxophenyl)-2,3-dihydro-1H-isoindol-1-one.

    Reduction: Formation of 5-chloro-2-hydroxyphenyl-2,3-dihydro-1H-isoindol-1-one.

    Substitution: Formation of derivatives with various functional groups replacing the halogens.

Scientific Research Applications

5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-chloro-2-hydroxyacetophenone
  • 5-Bromo-2-hydroxyacetophenone
  • 5-Chloro-2-hydroxyacetophenone

Uniqueness

5-Bromo-2-(5-chloro-2-hydroxyphenyl)-2,3-dihydro-1H-isoindol-1-one is unique due to its combination of a dihydroisoindolone core with halogenated hydroxyphenyl groups. This structure imparts distinct chemical reactivity and biological activity compared to its simpler analogs. The presence of both bromine and chlorine atoms allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

918331-63-2

Molecular Formula

C14H9BrClNO2

Molecular Weight

338.58 g/mol

IUPAC Name

5-bromo-2-(5-chloro-2-hydroxyphenyl)-3H-isoindol-1-one

InChI

InChI=1S/C14H9BrClNO2/c15-9-1-3-11-8(5-9)7-17(14(11)19)12-6-10(16)2-4-13(12)18/h1-6,18H,7H2

InChI Key

UOZQNGBUTLNCEG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)Br)C(=O)N1C3=C(C=CC(=C3)Cl)O

Origin of Product

United States

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